molecular formula C20H18N4O3 B2983439 N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-88-8

N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2983439
CAS No.: 941894-88-8
M. Wt: 362.389
InChI Key: YDVOMELJAYRGSD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin core substituted at position 2 with a 4-methylphenyl group and at position 4 with an oxo moiety. The acetamide side chain is linked to an N-(2-furylmethyl) group, introducing a heteroaromatic furan ring. The molecular formula is estimated as C₂₀H₁₈N₄O₃ (MW ≈ 362.4 g/mol) based on structural analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVOMELJAYRGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C20H18N4O
  • Molecular Weight : 362.4 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Its structure features a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and an acetamide group, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that derivatives of pyrazolo compounds exhibit antioxidant properties. For instance, studies have shown that related compounds can significantly reduce lipid peroxidation, suggesting potential protective effects against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. In particular, compounds with similar structures have demonstrated inhibition of lipoxygenase, an enzyme involved in inflammatory processes. The inhibition of lipoxygenase can lead to reduced inflammation and pain relief.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing similar functional groups have been tested against various bacterial strains, showing promising results. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Case Study on Antioxidant Properties : A study published in 2023 assessed the antioxidant capacity of various pyrazolo compounds. The findings indicated that compounds similar to this compound exhibited significant anti-lipid peroxidation activity at concentrations as low as 100 µM .
  • Inflammation Model : In an experimental model of inflammation, related compounds were shown to reduce edema significantly when administered prior to inflammatory stimuli. This highlights the potential of this compound in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in lipid peroxidation
Enzyme InhibitionInhibition of lipoxygenase
AntimicrobialActivity against bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrazin Derivatives

(a) N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0163)
  • Core : Pyrazolo[1,5-a]pyrazin.
  • Substituents : 2-(4-methylphenyl), 4-oxo, N-(4-ethylphenyl)acetamide.
  • Molecular Formula : C₂₃H₂₂N₄O₂.
  • Molecular Weight : 386.45 g/mol.
(b) N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0211)
  • Core : Pyrazolo[1,5-a]pyrazin.
  • Substituents : 2-(4-methylphenyl), 4-oxo, N-(4-chlorophenethyl)acetamide.
  • Molecular Formula : C₂₃H₂₁ClN₄O₂.
  • Molecular Weight : 420.9 g/mol.
  • Key Features: The chlorine atom introduces electronegativity, which may enhance target binding via halogen bonding.

Heterocyclic Core Variants

(a) 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide
  • Core : Pyrazolo[1,5-d][1,2,4]triazin.
  • Substituents : 2-(4-fluorophenyl), 4-oxo, N-(2-furylmethyl)acetamide.
  • Molecular Formula : C₁₈H₁₄FN₅O₃.
  • Molecular Weight : 367.34 g/mol.
  • Key Features : The triazine core introduces an additional nitrogen atom, altering electronic properties. The fluorine substituent may improve metabolic stability compared to the methyl group in the main compound .
(b) F-DPA (Pyrazolo[1,5-a]pyrimidine Derivative)
  • Core : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Diethyl acetamide, 4-fluorophenyl.
  • Key Features : The pyrimidine core differs in nitrogen positioning, affecting π-π stacking interactions. Radiolabeled with ¹⁸F, this compound is used in PET imaging, highlighting the pharmacological versatility of pyrazolo-based scaffolds .

Triazolo and Pyrimidine Derivatives

(a) N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a)
  • Core : Triazolo[1,5-a]pyrazin.
  • Substituents : Dichlorobenzyl, p-tolyl, N-cyclohexyl.
  • The dichlorobenzyl group introduces strong hydrophobic and electron-withdrawing effects .
(b) N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
  • Core : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Bromo-methylphenyl, phenyl.
  • Structural data confirm planar geometry, facilitating intercalation with biological targets .

Structural and Functional Analysis

Parameter Main Compound G419-0163 G419-0211 Compound F-DPA
Core Structure Pyrazolo[1,5-a]pyrazin Pyrazolo[1,5-a]pyrazin Pyrazolo[1,5-a]pyrazin Pyrazolo-triazin Pyrazolo-pyrimidine
Substituent (R) N-(2-furylmethyl) N-(4-ethylphenyl) N-(4-chlorophenethyl) N-(2-furylmethyl) Diethyl
Molecular Weight ~362.4 386.45 420.9 367.34 Not reported
Key Functional Group Furan (solubility) Ethyl (lipophilicity) Chlorine (halogen bonding) Fluorine (metabolic stability) ¹⁸F (imaging)

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